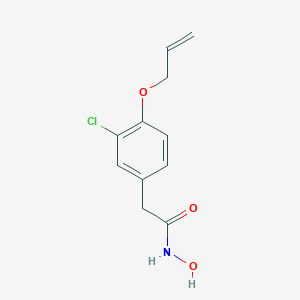
Acetohydroxamic acid, 2-(4-allyloxy-3-chlorophenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetohydroxamic acid, 2-(4-allyloxy-3-chlorophenyl)-, also known as AHA, is a chemical compound that is widely used in scientific research for its unique biochemical and physiological effects. AHA is a potent inhibitor of the enzyme urease, which is responsible for the breakdown of urea into ammonia and carbon dioxide. This inhibition makes AHA an important tool in the study of various biological processes, including the metabolism of nitrogen-containing compounds.
作用機序
Acetohydroxamic acid, 2-(4-allyloxy-3-chlorophenyl)- inhibits urease by binding to the active site of the enzyme, preventing the breakdown of urea into ammonia and carbon dioxide. This inhibition can have a variety of effects on biological processes, including the regulation of nitrogen metabolism and the prevention of bacterial infections.
生化学的および生理学的効果
Acetohydroxamic acid, 2-(4-allyloxy-3-chlorophenyl)- has been shown to have a variety of biochemical and physiological effects, including the regulation of nitrogen metabolism, the prevention of bacterial infections, and the treatment of certain medical conditions. Acetohydroxamic acid, 2-(4-allyloxy-3-chlorophenyl)- has also been shown to have antioxidant properties, which may be useful in the treatment of various diseases.
実験室実験の利点と制限
Acetohydroxamic acid, 2-(4-allyloxy-3-chlorophenyl)- has several advantages for use in lab experiments, including its potent urease inhibition and its ability to regulate nitrogen metabolism. However, Acetohydroxamic acid, 2-(4-allyloxy-3-chlorophenyl)- also has some limitations, including its potential toxicity and its limited solubility in water.
将来の方向性
There are many potential future directions for research involving Acetohydroxamic acid, 2-(4-allyloxy-3-chlorophenyl)-, including the development of new synthetic methods, the investigation of its antioxidant properties, and the exploration of its potential use in the treatment of various medical conditions. Additionally, further studies are needed to fully understand the biochemical and physiological effects of Acetohydroxamic acid, 2-(4-allyloxy-3-chlorophenyl)- and its potential applications in scientific research.
合成法
Acetohydroxamic acid, 2-(4-allyloxy-3-chlorophenyl)- can be synthesized using a variety of methods, including the reaction of 4-allyloxy-3-chlorophenol with acetic anhydride in the presence of a catalyst such as sulfuric acid. Other methods involve the use of different reagents and solvents, but all result in the formation of Acetohydroxamic acid, 2-(4-allyloxy-3-chlorophenyl)- as a white crystalline solid.
科学的研究の応用
Acetohydroxamic acid, 2-(4-allyloxy-3-chlorophenyl)- has many applications in scientific research, particularly in the study of nitrogen metabolism and urease inhibition. Urease is an important enzyme found in many organisms, including bacteria, fungi, and plants, and plays a crucial role in the nitrogen cycle. Acetohydroxamic acid, 2-(4-allyloxy-3-chlorophenyl)- has been used to study the role of urease in these organisms, as well as to investigate the effects of urease inhibition on various biological processes.
特性
CAS番号 |
19623-05-3 |
|---|---|
製品名 |
Acetohydroxamic acid, 2-(4-allyloxy-3-chlorophenyl)- |
分子式 |
C11H12ClNO3 |
分子量 |
241.67 g/mol |
IUPAC名 |
2-(3-chloro-4-prop-2-enoxyphenyl)-N-hydroxyacetamide |
InChI |
InChI=1S/C11H12ClNO3/c1-2-5-16-10-4-3-8(6-9(10)12)7-11(14)13-15/h2-4,6,15H,1,5,7H2,(H,13,14) |
InChIキー |
OBNBGESTXZFDRP-UHFFFAOYSA-N |
SMILES |
C=CCOC1=C(C=C(C=C1)CC(=O)NO)Cl |
正規SMILES |
C=CCOC1=C(C=C(C=C1)CC(=O)NO)Cl |
その他のCAS番号 |
19623-05-3 |
同義語 |
3-Chloro-N-hydroxy-4-(2-propenyloxy)benzeneacetamide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6'-(Dibutylamino)-2'-(4-fluoroanilino)-3'-methylspiro[2-benzofuran-3,9'-xanthene]-1-one](/img/structure/B10048.png)
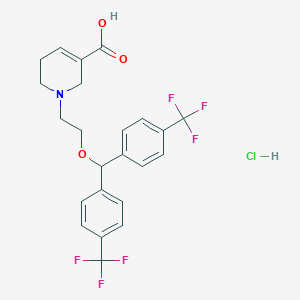
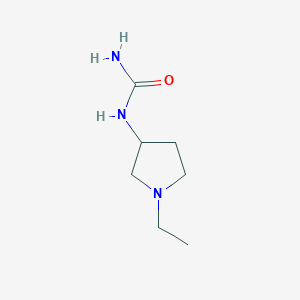
![disodium;(3E)-7-amino-3-[[2-methoxy-4-[3-methoxy-4-[(2E)-2-(1-oxo-4-sulfonatonaphthalen-2-ylidene)hydrazinyl]phenyl]phenyl]hydrazinylidene]-4-oxonaphthalene-2-sulfonate](/img/structure/B10055.png)
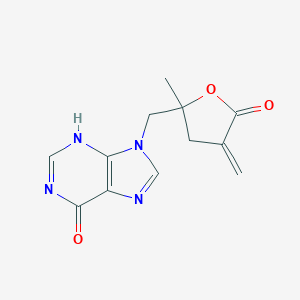
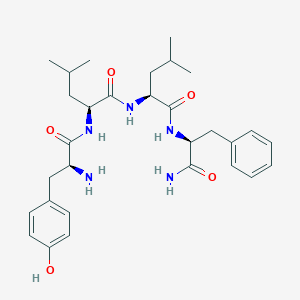
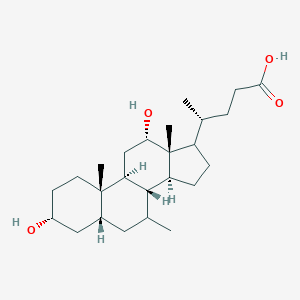
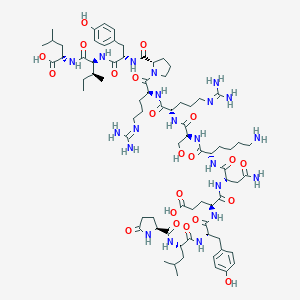
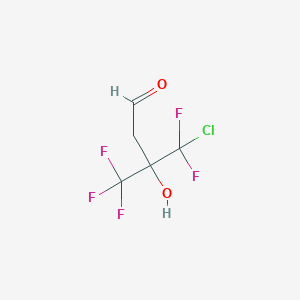
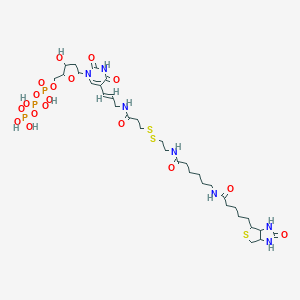
![2,3-Dihydrothieno[2,3-b]pyridine](/img/structure/B10068.png)
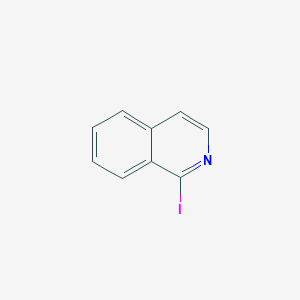
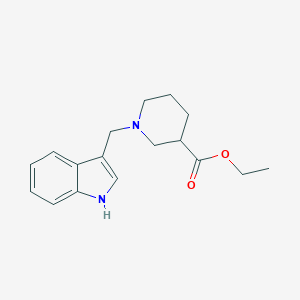
![1-[2-[6-(Carbamoylamino)hexylamino]-2-oxoethyl]pyridin-1-ium-3-carboxamide](/img/structure/B10078.png)